tert-Butyl (2-((4-cyanophenyl)thio)ethyl)carbamate
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Overview
Description
tert-Butyl (2-((4-cyanophenyl)thio)ethyl)carbamate is an organic compound that features a tert-butyl group, a cyanophenyl group, and a thioethyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-((4-cyanophenyl)thio)ethyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-((4-cyanophenyl)thio)ethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for tert-butyl carbamates often involve the use of di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2-((4-cyanophenyl)thio)ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thioethyl linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Bases like sodium hydride or potassium carbonate are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates.
Scientific Research Applications
tert-Butyl (2-((4-cyanophenyl)thio)ethyl)carbamate has several scientific research applications:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential role in biocatalytic processes.
Industry: Utilized in the synthesis of various organic compounds and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl (2-((4-cyanophenyl)thio)ethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It can also participate in various biochemical pathways, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-((4-cyanophenyl)thio)ethyl)carbamate: Unique due to its combination of tert-butyl, cyanophenyl, and thioethyl groups.
tert-Butyl (2-((4-cyanophenyl)amino)ethyl)carbamate: Similar structure but with an amino group instead of a thioethyl group.
tert-Butyl (2-((4-cyanophenyl)methyl)carbamate: Similar structure but with a methyl group instead of a thioethyl group.
Properties
IUPAC Name |
tert-butyl N-[2-(4-cyanophenyl)sulfanylethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c1-14(2,3)18-13(17)16-8-9-19-12-6-4-11(10-15)5-7-12/h4-7H,8-9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPLQIMPLPOZRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSC1=CC=C(C=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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